molecular formula C21H30O3 B7886829 17Alpha-hydroxy progesterone

17Alpha-hydroxy progesterone

Cat. No. B7886829
M. Wt: 330.5 g/mol
InChI Key: DBPWSSGDRRHUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17Alpha-hydroxy progesterone is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17Alpha-hydroxy progesterone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17Alpha-hydroxy progesterone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Androgen Biosynthesis : A study by Balatti, Claret, and Rosner (1967) demonstrated that certain compounds, when added to human testicular homogenates, inhibited the conversion of progesterone to 17Alpha-hydroxyprogesterone and other androgens. This suggests a potential application in modulating androgen biosynthesis (Balatti, Claret, & Rosner, 1967).

  • Prevention of Preterm Birth : Keirse (2004) critically analyzed trials on vaginal progesterone suppositories and weekly intramuscular injections of 17Alpha-hydroxyprogesterone, highlighting their potential in reducing the incidence of preterm birth in women at risk of spontaneous preterm labor (Keirse, 2004).

  • Metabolization by Nitrile Hydratase : Kaufmann et al. (1999) explored the metabolism of the progestin dienogest (17Alpha-cyanomethyl-17Beta-hydroxy-estra-4,9-dien-3-one) by Rhodococcus erythropolis, which contains nitrile hydratase. The research aimed to create novel derivatives with potential progesterone receptor affinity (Kaufmann et al., 1999).

  • Progesterone Therapy for Preterm Birth : Meis and Connors (2004) discussed the efficacy of progestogens, particularly 17Alpha-hydroxyprogesterone caproate, in reducing the rate of recurrent preterm delivery in women with singleton pregnancies at high risk for preterm labor (Meis & Connors, 2004).

  • Salivary Progesterone and Estriol Measurements : Klebanoff et al. (2008) investigated the effect of 17Alpha-hydroxyprogesterone caproate on salivary progesterone and estriol concentrations in pregnant women. They found that the drug did not alter the trajectory of salivary progesterone over pregnancy but significantly blunted the rise in salivary estriol (Klebanoff et al., 2008).

  • Esterase Effect on 17Alpha-Hydroxyprogesterone Caproate : Yan et al. (2008) studied the in vitro hydrolysis of 17Alpha-hydroxyprogesterone caproate by human plasma and other preparations, concluding that it is not hydrolyzed by esterase enzymes present in these samples (Yan et al., 2008).

  • Effect on Uterine Motility Post-Abortion : Data et al. (1973) examined the effects of 17Alpha-hydroxyprogesterone capronate on uterine motility and contraction during the postabortion period, finding that its efficiency in inhibiting uterine contraction is inferior to that of natural progesterone (Data, Morra, Lanza, & Scaramuzza, 1973).

properties

IUPAC Name

17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPWSSGDRRHUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17alpha-Hydroxypregn-4-ene-3,20-dione

CAS RN

604-09-1
Record name 17α-hydroxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
PC Tan, ASJ King, N Vallikkannu, SZ Omar - Archives of gynecology and …, 2012 - Springer
Objective To evaluate the effect of a single 250-mg dose of 17 alpha-hydroxyprogesterone caproate (17-OHPC) intramuscularly as adjunct to nifedipine tocolysis in preterm labor. …
Number of citations: 29 link.springer.com
T Ujioka, K Matsuura, T Kawano… - Human reproduction …, 1997 - academic.oup.com
… day, groups of 12 rats each received RU486 at a dose of 0, 1, 2.5, 5, 10, 15 or 20 mg/kg (groups 1-7), or RU486 at 5 mg/kg combined with 6alpha-methyl-17alpha-hydroxy-progesterone …
Number of citations: 71 academic.oup.com
N Khadem, MA Looii - Journal of Reproduction & Infertility, 2007 - search.proquest.com
… A Prospective randomized study comparing intramuscular progesterone and 17alphahydroxy Progesterone Caproate in Patients undergoing in vitro fertilization-embryo transfer cycles. …
Number of citations: 1 search.proquest.com
RP Das, GL Kumari, S Roy - Indian Journal of Experimental Biology, 1977 - europepmc.org
Effect of micro quantities of 17alpha-hydroxy progesterone caproate released from subcutaneous silastic capsules on the genital organs, spermatozoa & fertility of male rats. - Abstract - Europe …
Number of citations: 5 europepmc.org
VB Mahesh, SP Toledo, E Mattar - Obstetrics and Gynecology, 1978 - europepmc.org
A study of serum estradiol, progesterone, 17alpha-hydroxy-progesterone, testosterone, dihydrotestosterone, dehydroepiandrosterone (DHA), delta4-androstenedione (delta4-A), FSH, …
Number of citations: 45 europepmc.org
F Marocco - Folia Endocrinologica; Mensile di Incretologia e …, 1960 - europepmc.org
[Research on modifications of thyroid function induced in man by treatment with 6alpha-methyl-17alpha-hydroxy-progesterone acetate]. - Abstract - Europe PMC … [Research on modifications of thyroid function induced …
Number of citations: 3 europepmc.org
Y Nakada, T Adachi - Archives of andrology, 1999 - Taylor & Francis
Renal insufficiency is responsible for gonadal impairment, but the pathogenesis of testicular dysfunction remains unresolved. This study examines the possible role of the endocrine …
Number of citations: 26 www.tandfonline.com
N Moe - Acta obstetricia et gynecologica Scandinavica, 1972 - Wiley Online Library
… This case has been discussed elsewhere (19); an evaluation is difficult as she was exposed to the treatment with 17alpha-hydroxyprogesterone-caproate, and three times to general …
Number of citations: 12 obgyn.onlinelibrary.wiley.com
RJ Handa, D Sharma, R Uht - Frontiers in endocrinology, 2011 - frontiersin.org
… Androstenedione is formed from 17alpha hydroxy-progesterone by 17,20 lyase activity. In humans, the pathway for androgen synthesis largely involves the delta5 pathway that …
Number of citations: 59 www.frontiersin.org
AA Hagen - FEDERATION PROCEEDINGS, 1963 - FEDERATION AMER SOC EXP …
Number of citations: 8

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